2-Ethylpiperidine-4-carboxamide
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Overview
Description
2-Ethylpiperidine-4-carboxamide is a chemical compound with the molecular formula C8H16N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids .
Preparation Methods
The synthesis of 2-Ethylpiperidine-4-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-ethylpiperidine with a carboxylating agent can yield this compound. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
2-Ethylpiperidine-4-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 2-Ethylpiperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2-Ethylpiperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.
Piperidine-4-carboxamide: A similar compound with a carboxamide group at the 4-position but without the ethyl substitution.
2-Methylpiperidine-4-carboxamide: Another derivative with a methyl group instead of an ethyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-ethylpiperidine-4-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-2-7-5-6(8(9)11)3-4-10-7/h6-7,10H,2-5H2,1H3,(H2,9,11) |
InChI Key |
FEQBRJPKPRATAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(CCN1)C(=O)N |
Origin of Product |
United States |
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